N-tert-butyl-1-(4-methanesulfonylphenyl)pyrrolidine-3-carboxamide
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Overview
Description
N-tert-butyl-1-(4-methanesulfonylphenyl)pyrrolidine-3-carboxamide is a chemical compound with a complex structure that includes a pyrrolidine ring, a tert-butyl group, and a methanesulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-(4-methanesulfonylphenyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butylamine with 4-methanesulfonylbenzoyl chloride to form an intermediate, which is then reacted with pyrrolidine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4-methanesulfonylphenyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-tert-butyl-1-(4-methanesulfonylphenyl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-methanesulfonylphenyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methylbenzenesulfonamide: Shares the tert-butyl and methanesulfonyl groups but differs in the core structure.
tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar functional groups but with a different ring structure.
Uniqueness
N-tert-butyl-1-(4-methanesulfonylphenyl)pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H24N2O3S |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-tert-butyl-1-(4-methylsulfonylphenyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H24N2O3S/c1-16(2,3)17-15(19)12-9-10-18(11-12)13-5-7-14(8-6-13)22(4,20)21/h5-8,12H,9-11H2,1-4H3,(H,17,19) |
InChI Key |
UEMLELPISYVKDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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